N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide
Description
N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, which is known for its wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties
Properties
IUPAC Name |
N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-19(22-17-8-9-17)15-4-6-16(7-5-15)20(27)25-12-2-11-24(13-14-25)18-3-1-10-21-23-18/h1,3-7,10,17H,2,8-9,11-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBHNKVWVHWKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)C(=O)NC3CC3)C4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide involves multiple steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Diazepane Ring: The diazepane ring can be synthesized by cyclization reactions involving appropriate diamines and carbonyl compounds.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Final Coupling Reaction: The final step involves coupling the pyridazine and diazepane intermediates with the benzamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the pyridazine, diazepane, or benzamide moieties.
Scientific Research Applications
N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmacological activities.
Biology: It can be used in biological studies to investigate its effects on various biological systems, including its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer, hypertension, and bacterial infections.
Industry: It can be used in the development of new agrochemicals, such as herbicides and insecticides, due to its potential herbicidal and antifeedant properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s pyridazine ring is known to interact with various enzymes and receptors, leading to its diverse pharmacological activities. For example, it may inhibit enzymes involved in cell proliferation, leading to its anticancer effects, or interact with neurotransmitter receptors, resulting in its antidepressant properties .
Comparison with Similar Compounds
N-cyclopropyl-4-(4-pyridazin-3-yl-1,4-diazepane-1-carbonyl)benzamide can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities, including antimicrobial and anticancer properties.
Diazepane Derivatives: Compounds with the diazepane ring are known for their potential therapeutic applications, particularly in the treatment of neurological disorders.
Cyclopropyl-Containing Compounds: These compounds often exhibit unique chemical reactivity and biological activities due to the presence of the cyclopropyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
